1.1 Compound Description: (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[1,3,4]-thiadiazole, also referred to as R-alcohol, is a key intermediate in the synthesis of the ketolide antibiotic Nafithromycin (NFT). []
1.2 Relevance: Although not directly structurally similar, this compound is included due to its relevance as a chiral intermediate for a pharmaceutical product. The development of a chiral HPLC method for the separation of the R-enantiomer highlights the importance of chirality in drug design, a concept central to the research on (S)-(4-Methylpiperazin-2-yl)methanol. [] Understanding the specific arrangement of atoms in space for optimal drug activity is crucial, as exemplified by the significant potency differences observed between enantiomers of various drug molecules, including potential inhibitors of FGFR1, which is a focal point in the primary paper discussing (S)-(4-Methylpiperazin-2-yl)methanol. []
2.1 Compound Description:This compound is the enantiomer of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[1,3,4]-thiadiazole (R-alcohol). []
2.2 Relevance: The existence and separation of this enantiomer from R-alcohol further emphasizes the importance of chirality in pharmaceutical development. [] The research regarding (S)-(4-Methylpiperazin-2-yl)methanol heavily focuses on the influence of chirality on the biological activity of molecules. [] The specific spatial arrangement of atoms in (S)-(4-Methylpiperazin-2-yl)methanol significantly impacts its interaction with target molecules and, consequently, its potency. Therefore, the concept of enantiomeric separation and its impact on pharmaceutical activity directly relates to the central theme of the research on (S)-(4-Methylpiperazin-2-yl)methanol.
3.1. Compound Description: AT13387 is a potent inhibitor of the molecular chaperone Hsp90, developed as a potential cancer treatment. [] It was discovered through a fragment-based drug design approach and optimized to exhibit inhibitory activity in the low nanomolar range. []
3.2. Relevance: AT13387 shares a structural similarity with (S)-(4-Methylpiperazin-2-yl)methanol through the presence of the 4-methylpiperazine moiety. [] While the core structures differ, the shared fragment suggests a potential for similar binding interactions within specific targets. This makes AT13387 relevant for understanding how variations in the core structure around the 4-methylpiperazine group might affect biological activity, a central theme in the research on (S)-(4-Methylpiperazin-2-yl)methanol and its enantiomer. []
4.2 Relevance: Both CPPC and Psa374 contain the 4-methylpiperazine moiety, linking them structurally to (S)-(4-Methylpiperazin-2-yl)methanol. [] Though their core structures differ, the shared fragment suggests that modifications around this group, like the introduction of a fluoromethyl group in Psa374, can significantly alter biological activity and imaging properties. This reinforces the importance of understanding the structure-activity relationships around the 4-methylpiperazine moiety, which is a key aspect of the research on (S)-(4-Methylpiperazin-2-yl)methanol. []
1H-Indazole-4-yl-methanol (GMFBI.1)
5.1 Compound Description:GMFBI.1 is an inhibitor specifically targeting glia maturation factor-beta (GMF-β), a protein involved in inflammatory responses and implicated in the progression of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis (MS). [] This inhibitor blocks the phosphorylation of GMF-β at the Ser-83 residue, which is crucial for its activation and subsequent pro-inflammatory effects. []
5.2 Relevance: While GMFBI.1 doesn't share a direct structural resemblance to (S)-(4-Methylpiperazin-2-yl)methanol, it's included due to the shared focus on targeting specific proteins with small molecules. [] The research on both compounds emphasizes the potential of carefully designed small molecules to modulate the activity of specific protein targets. In the case of GMFBI.1, it's GMF-β, while in the primary paper, the target is FGFR1. Both cases illustrate the strategy of designing small molecules to interact with specific residues on target proteins to achieve desired therapeutic effects. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Peroxidation of common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid can give rise to 4-HNE. 4-HNE is cleared rapidly from the plasma and undergoes enterohepatic circulation as a glutathione conjugate in the rat. About two thirds of an administered dose of 4-HNE is excreted within 48 hours in the urine, primarily in the form of mercapturic acid conjugates. The C-1 aldehyde of 4-HNE is reduced to an alcohol in about half of these metabolites. The remainder are C-1 aldehydes or have been oxidized to C-1 carboxylic acids. These aldehydes and carboxylic acids can also form γ-lactols and γ-lactones, respectively, producing at least 4 or 5 end urinary metabolites of 4-HNE in vivo.
Isopropyl-d7-amine Hydrochloride is the hydrochloride analogue of Isopropyl-d7-amine, which may act as a potential protease inhibitor but also takes part in numerous organic chemical reactions such as amide synthesis.